N-(4-bromo-2-methylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
Description
N-(4-bromo-2-methylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic small molecule characterized by a 1,3-thiazole core linked to an acetamide group. The acetamide nitrogen is substituted with a 4-bromo-2-methylphenyl moiety, while the thiazole ring bears a cyclopentylcarbamoyl-urea functional group at the 2-position.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O2S/c1-11-8-12(19)6-7-15(11)22-16(24)9-14-10-26-18(21-14)23-17(25)20-13-4-2-3-5-13/h6-8,10,13H,2-5,9H2,1H3,(H,22,24)(H2,20,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNFOOBWJYTOLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Structural Insights
- Core Similarities : All compounds share a 1,3-thiazole or related heterocycle (e.g., triazole in ) linked to an acetamide group. This scaffold facilitates hydrogen bonding and π-π interactions, critical for receptor binding .
- Replacing cyclopentylcarbamoyl with cyclohexylcarbamoyl (as in ) increases steric bulk, which may affect binding pocket accommodation in receptor targets.
Pharmacological and Physicochemical Properties
- Mirabegron: Exhibits high β3-adrenoceptor selectivity (EC₅₀ = 22.4 nM) due to its β-hydroxy-phenylethylamino side chain, which engages in hydrogen bonding with receptor residues . Its logP of 1.98 suggests moderate lipophilicity, balancing bioavailability and tissue penetration .
- Target Compound : The bromine atom and cyclopentyl group likely increase logP (>3), favoring CNS penetration but risking solubility limitations. The urea group may enhance binding to proteases or kinases, diverging from mirabegron’s GPCR focus .
- Crystallographic Data: Analogues like and show planar thiazole/aryl regions and non-planar substituents, suggesting stable solid-state packing but conformational flexibility in solution .
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